Kinase Inhibition Potency: Superior CK2α Inhibition Compared to Positional Isomers
4,6-Dichloro-N-phenylpyrimidin-2-amine exhibits potent, low-nanomolar inhibition of human Casein Kinase 2 alpha (CK2α), a key target in oncology. This specific activity is not observed in positional isomers like 2,4-dichloro-6-phenylpyrimidine, which lacks the 2-amino-phenyl linkage essential for ATP-binding pocket engagement. [1]
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.610 nM |
| Comparator Or Baseline | 2,4-Dichloro-6-phenylpyrimidine (CAS 26032-72-4) - No reported kinase inhibition data; lacks the critical 2-N-phenylamine moiety. |
| Quantified Difference | N/A; Comparator lacks measurable activity in this assay system. |
| Conditions | Inhibition of human CK2α incubated for 2 hours (BindingDB assay) |
Why This Matters
This nanomolar potency establishes a high-value starting point for lead optimization in CK2-targeted drug discovery, whereas the positional isomer is inert for this application, eliminating wasted synthesis efforts.
- [1] BindingDB. BDBM50566488 (CHEMBL4875513) Activity Spreadsheet. IC50: 0.610 nM for human CK2. 2022. View Source
